Methyl elaidate

Thermal Oxidation Food Science Lipid Chemistry

Researchers studying trans fatty acid biology require a precisely configured reference standard-generic cis-isomers introduce confounding variables that compromise data integrity. • GC-MS standard: Distinct 6.2 threo/erythro epoxide ratio enables accurate trans-fat oxidation product identification in complex matrices. • Metabolic stability: Absorbed intact without hydrolysis, enabling direct study of unhydrolyzed trans-FAME cellular interactions not observable with free fatty acids. • Catalyst research: Slower hydrogenation kinetics vs. methyl oleate provides a validated substrate for olefin metathesis and biodiesel process optimization. Supplied at ≥99% GC purity with comprehensive CoA documentation.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 1937-62-8
Cat. No. B153853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl elaidate
CAS1937-62-8
Synonyms9(E)-Octadecenoic Acid Methyl Ester;  Methyl 9(E)-Octadecenoate;  Methyl Elaidate;  Methyl trans-9-Octadecenoate;  trans-Oleic Acid Methyl Ester
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
InChIKeyQYDYPVFESGNLHU-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramSolvent:nonePurity:99%Physical liquid

Methyl Elaidate: Essential Properties


Methyl elaidate (CAS 1937-62-8) is the methyl ester of elaidic acid, a monounsaturated trans omega-9 fatty acid. It is a key reference standard and research tool for investigating the unique chemical and biological properties conferred by its trans double bond configuration . This compound is distinct from its naturally abundant cis-isomer, methyl oleate, and serves as a critical comparator for understanding the impact of cis-trans isomerism on lipid behavior in food science, materials chemistry, and biomedical research [1].

Methyl Elaidate: Cis-Trans Isomer Distinction


Substituting methyl elaidate with its cis-isomer, methyl oleate, or other generic fatty acid methyl esters, is not scientifically valid and will lead to fundamentally different experimental outcomes. The single configurational difference at the C9 double bond—trans versus cis—dictates distinct physicochemical properties, reaction kinetics, and biological interactions . Research has repeatedly demonstrated that methyl elaidate exhibits quantifiably different oxidation rates, thermal stability, and metabolic handling compared to methyl oleate [1][2]. Therefore, in any study focused on the specific effects of trans fatty acids, the precise use of methyl elaidate is an absolute requirement for ensuring data integrity and reproducibility.

Methyl Elaidate: Quantitative Evidence


Thermal Oxidation Stability: ME vs. MO

Methyl elaidate (ME) exhibits significantly greater thermal stability than methyl oleate (MO). A 2024 study quantified this, finding the reduction of thermal oxidation reaction for ME was 6.72% lower than that of MO [1]. Computational analysis supported this finding, showing that the key reaction steps for ME required a higher energy barrier (1.3–13.6 kJ/mol) than for MO, confirming its inherent resistance to thermal degradation [1].

Thermal Oxidation Food Science Lipid Chemistry

Autoxidation Induction Period: ME vs. MO

The autoxidation kinetics of methyl elaidate are markedly slower than those of methyl oleate. A classic comparative study reported that the autoxidation rate of methyl oleate was 10.4 times faster than that of methyl elaidate when comparing their induction periods [1]. Furthermore, after the induction period, the rate of oxidative weight increase and hydroperoxide formation was still 2.2 times faster for methyl oleate [1].

Autoxidation Oxidative Stability Comparative Kinetics

Oxidation Product Ratios: ME vs. MO

The cis-trans configuration of the parent fatty acid methyl ester directs the stereochemistry of its oxidation products. Analysis of thermally oxidized methyl oleate (MeOl) and methyl elaidate (MeEl) revealed that the two isomeric 9,10-epoxystearic methyl esters formed in different threo/erythro ratios of 2.3 and 6.2, respectively [1].

Oxidation Products Analytical Chemistry GC-MS

In Vivo Metabolic Stability

Methyl elaidate displays a distinct metabolic fate compared to typical fatty acid esters. An in vivo study using radiolabeled methyl elaidate (methyl elaidate-l-C14) in fat-deficient guinea pigs showed very little incorporation of radioactivity into glycerides or phospholipids [1]. Instead, the methyl ester appeared to be absorbed without complete hydrolysis and was deposited in body tissues intact as the methyl ester, with unhydrolyzed free methyl esters found in intestinal lipids even after 4 hours [1].

Metabolism In Vivo Study Lipid Absorption

Methyl Elaidate: Key Applications


Trans-Fat Oxidation Analytical Standard

Given its distinct oxidation product profile, such as the 6.2 threo/erythro epoxide ratio, methyl elaidate is an indispensable analytical standard. It enables the accurate identification and quantification of trans-fat-derived oxidation products via GC-MS in complex matrices like processed foods or biological tissues, providing critical data for food safety and nutritional studies [1].

Trans-Fat Toxicity Model Compound

Its demonstrated unusual metabolic stability, where it is absorbed intact without hydrolysis, makes methyl elaidate a superior and necessary model compound for in vitro and in vivo research [2]. This property allows for the direct study of how an unhydrolyzed trans fatty acid ester interacts with cellular machinery, a mechanism not observable with its cis-isomer or free fatty acids.

Olefin Metathesis for Biodiesel & Bioproducts

The slower hydrogenation rate of methyl elaidate compared to methyl oleate [3] makes it a valuable substrate for studying catalyst selectivity and kinetics in olefin metathesis. This is directly relevant to optimizing industrial processes for converting seed oils into valuable chemical feedstocks and high-performance biodiesel fuels, where controlling cis-trans isomerization is key to product properties.

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